molecular formula C23H20N4O4 B2848992 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide CAS No. 1260993-63-2

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2848992
CAS RN: 1260993-63-2
M. Wt: 416.437
InChI Key: VWXHMPKUIRLRHJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyrrole, and an acetamide group. The benzodioxole group is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. Acetamide (ethanamide) is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and oxadiazole groups are aromatic and would contribute to the overall stability of the molecule. The pyrrole ring, being a part of the larger class of azoles, is a five-membered ring containing heteroatoms .


Chemical Reactions Analysis

The compound, due to its functional groups, could be involved in a variety of chemical reactions. For instance, the acetamide group could undergo hydrolysis to form acetic acid and an amine. The oxadiazole ring is also known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size and shape, and the presence of functional groups all influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

Without specific biological activity data or target information, it’s challenging to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Potential applications could be explored based on the properties of the functional groups present in the molecule .

properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-14-5-7-17(10-15(14)2)24-21(28)12-27-9-3-4-18(27)23-25-22(26-31-23)16-6-8-19-20(11-16)30-13-29-19/h3-11H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXHMPKUIRLRHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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